Butein tetramethyl ether

BCRP/ABCG2 Inhibition Multidrug Resistance Reversal Chalcone SAR

Butein tetramethyl ether (CAS: 155048-06-9), systematically designated as (2E)-1-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one and alternatively termed 2′,3,4,4′-tetramethoxychalcone , is a fully methoxylated synthetic chalcone derivative of the naturally occurring plant polyphenol butein. It is characterized as Compound 20 in the primary BCRP inhibitor discovery series.

Molecular Formula C19H20O5
Molecular Weight 328.4 g/mol
CAS No. 155048-06-9
Cat. No. B139619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButein tetramethyl ether
CAS155048-06-9
Synonyms(2E)-1-(2,4-Dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one
Molecular FormulaC19H20O5
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)OC
InChIInChI=1S/C19H20O5/c1-21-14-7-8-15(18(12-14)23-3)16(20)9-5-13-6-10-17(22-2)19(11-13)24-4/h5-12H,1-4H3/b9-5+
InChIKeyXKVLLUWABVOODQ-WEVVVXLNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butein Tetramethyl Ether CAS 155048-06-9: Procurement-Specification Data for the Selective BCRP/ABCG2 Inhibitor Compound 20


Butein tetramethyl ether (CAS: 155048-06-9), systematically designated as (2E)-1-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one and alternatively termed 2′,3,4,4′-tetramethoxychalcone , is a fully methoxylated synthetic chalcone derivative of the naturally occurring plant polyphenol butein . It is characterized as Compound 20 in the primary BCRP inhibitor discovery series [1]. The compound is defined by its substituted chalcone core (C₁₉H₂₀O₅; molecular weight 328.36 g/mol), wherein all four phenolic hydroxyl groups present on the parent butein scaffold are replaced with methoxy substituents . This specific methylation pattern is documented as the critical structural determinant conferring potent and selective inhibition of the breast cancer resistance protein / ATP-binding cassette subfamily G member 2 (BCRP/ABCG2) efflux transporter [1].

Butein Tetramethyl Ether Selection Rationale: Critical Structure-Activity Constraints Preclude Substitution with Parent Butein or Other BCRP Inhibitors


Substituting butein tetramethyl ether with the parent compound butein (CAS: 487-52-5) or alternative chalcones is scientifically unjustified due to fundamental target-selectivity divergence. The conversion of butein's four hydroxyl groups to methoxy groups eliminates tyrosine kinase inhibition (EGFR/p60c-src) and reorients the molecule toward potent BCRP/ABCG2 efflux pump inhibition . The primary SAR study demonstrated that 2′,4′-dimethoxy substitution on ring A combined with 3,4-dimethoxy substitution on ring B is the optimal configuration for BCRP inhibition [1], a substitution pattern uniquely satisfied by butein tetramethyl ether. Compounds lacking this precise methoxylation pattern exhibit significantly attenuated or absent BCRP inhibitory activity [1], rendering generic substitution a high-risk procurement error in research requiring specific BCRP/ABCG2 modulation.

Butein Tetramethyl Ether 155048-06-9: Head-to-Head Potency and Selectivity Evidence vs. Structural Analogs and In-Class BCRP Inhibitors


BCRP Inhibition Potency of Butein Tetramethyl Ether vs. Parent Butein and Other Chalcone Derivatives in MCF-7 MX and MDCK BCRP Cell Models

Butein tetramethyl ether (Compound 20) demonstrates BCRP inhibitory activity with IC₅₀ values of 2.2 μM (MCF-7 MX cells) and 1.03 μM (MDCK BCRP cells) in the Hoechst 33342 accumulation assay [1]. In contrast, the parent compound butein was not identified as a BCRP inhibitor in the same comprehensive chalcone screening study, with BCRP inhibitory activity being strictly dependent on the methoxylation pattern rather than hydroxyl substitution [2]. Within the full panel of synthesized chalcones and benzochalcones tested, the 3,4-dimethoxy substitution on ring B (present in butein tetramethyl ether) was found to be optimal for BCRP inhibition, while compounds bearing hydroxyl groups showed minimal to no BCRP inhibitory effect [2].

BCRP/ABCG2 Inhibition Multidrug Resistance Reversal Chalcone SAR Cancer Pharmacology

Target Selectivity Profile: Butein Tetramethyl Ether as a BCRP-Selective Inhibitor vs. Broad-Spectrum Efflux Transporter Inhibitors

Butein tetramethyl ether and related methoxylated chalcones were screened for inhibitory activity against the three major multidrug resistance efflux transporters: BCRP/ABCG2, P-glycoprotein (P-gp), and multidrug resistance-associated protein 1 (MRP1). The study found that the chalcone series, including the 3,4,2′,4′-tetramethoxy substitution pattern, demonstrated selectivity toward BCRP inhibition, with no significant inhibitory activity detected against P-gp or MRP1 in the calcein AM accumulation assay [1]. This selectivity profile differentiates butein tetramethyl ether from broad-spectrum transporter inhibitors such as cyclosporin A or verapamil, which inhibit multiple ABC transporters simultaneously, thereby confounding interpretation of transporter-specific pharmacology.

Transporter Selectivity P-glycoprotein MRP1 ABC Transporter Family

Functional Target Divergence: Butein Tetramethyl Ether (BCRP Inhibitor) vs. Butein (Tyrosine Kinase and PDE4 Inhibitor)

The parent compound butein (2′,3,4,4′-tetrahydroxychalcone, CAS 487-52-5) is a documented specific protein tyrosine kinase inhibitor with IC₅₀ values of 16 μM (EGFR) and 65 μM (p60c-src) in HepG2 cells , and a cAMP-specific PDE4 inhibitor with an IC₅₀ of 10.4 μM . In the SAR study of butein's EGFR inhibitory activity, hydroxylations at C4 and C4′ were identified as essential for EGFR tyrosine kinase inhibition [1]. Butein tetramethyl ether, by replacing all four hydroxyl groups with methoxy substituents, eliminates these critical hydrogen-bonding interactions and consequently abolishes the tyrosine kinase inhibitory activity while conferring BCRP inhibitory function. This represents a complete functional repurposing of the chalcone scaffold through methylation.

Target Engagement EGFR Inhibition PDE4 Inhibition Structural Biology

Physicochemical and Formulation Differentiation: Lipophilicity Profile of Butein Tetramethyl Ether vs. Hydroxylated Butein

Butein tetramethyl ether exhibits a calculated LogP of 3.62 , reflecting the enhanced lipophilicity conferred by full methoxylation of the chalcone scaffold. In contrast, the parent hydroxylated butein (C₁₅H₁₂O₅; MW 272.25) possesses four hydrogen bond donors and is expected to have a substantially lower LogP, consistent with its observed insolubility in water but solubility in DMSO (>50 mg/mL) . The increased lipophilicity of butein tetramethyl ether correlates with its solubility profile in chlorinated organic solvents (chloroform, dichloromethane) [1], which differs from the more polar solubility characteristics of the parent butein. This physicochemical divergence has direct implications for formulation strategies and membrane permeability in cellular assays.

Lipophilicity Formulation Compatibility Solubility LogP

Class-Level BCRP Inhibitory Potency Ranking: Position of Butein Tetramethyl Ether Among Methoxylated Chalcones

Within the SAR framework established by Juvale et al., the presence of 3,4-dimethoxy substitution on ring B was identified as optimal for BCRP inhibition, while the presence of 2′ and 4′ substituents on ring A was found to be essential for activity [1]. Butein tetramethyl ether (2′,4′-dimethoxy on ring A; 3,4-dimethoxy on ring B) satisfies both criteria simultaneously, representing the fully optimized substitution pattern from the tested series. Compounds lacking the 3,4-dimethoxy substitution on ring B, or those bearing hydroxyl groups instead of methoxy groups at the 2′ and 4′ positions, demonstrated reduced or absent BCRP inhibitory activity [1]. This class-level evidence positions butein tetramethyl ether as the structurally validated reference compound for BCRP inhibition among simple chalcone derivatives.

SAR Analysis BCRP Inhibition Chalcone Optimization Medicinal Chemistry

Validated Application Scenarios for Butein Tetramethyl Ether (155048-06-9) in Cancer Pharmacology and Transporter Biology Research


BCRP/ABCG2-Mediated Multidrug Resistance Reversal Studies in MCF-7 MX and MDCK BCRP Cell Models

Butein tetramethyl ether is validated for use as a selective BCRP inhibitor in multidrug resistance reversal studies using mitoxantrone-resistant MCF-7 MX breast cancer cells or MDCK cells expressing human BCRP. The compound inhibits BCRP-mediated efflux with IC₅₀ values of 2.2 μM and 1.03 μM, respectively, in the Hoechst 33342 accumulation assay [1]. Its selectivity for BCRP over P-gp and MRP1 [1] makes it suitable for experiments requiring isolated assessment of BCRP-mediated transport without confounding inhibition of other ABC transporters. This application is directly supported by the primary discovery study that established the compound's BCRP inhibitory profile.

Comparative Transporter Selectivity Profiling and ABC Transporter Panel Screening

Butein tetramethyl ether serves as a BCRP-selective reference inhibitor in multi-transporter screening panels that include P-glycoprotein and MRP1 assays. The compound's demonstrated lack of significant P-gp or MRP1 inhibition in the calcein AM accumulation assay [1] qualifies it as a BCRP-specific tool compound, contrasting with broad-spectrum inhibitors such as cyclosporin A or verapamil. This application is appropriate for laboratories conducting systematic ABC transporter pharmacology studies or screening compound libraries for transporter-mediated drug-drug interaction potential.

Structure-Activity Relationship Studies of Chalcone-Derived ABC Transporter Modulators

Butein tetramethyl ether represents the fully optimized substitution pattern (2′,4′-dimethoxy on ring A; 3,4-dimethoxy on ring B) for BCRP inhibition within the chalcone chemical series [1]. It serves as the benchmark reference compound for SAR studies exploring the role of methoxylation versus hydroxylation in determining transporter selectivity. The compound can be used as a positive control when evaluating novel chalcone analogs for BCRP inhibitory activity, or as a comparator when investigating structural modifications that may further enhance potency or alter transporter selectivity.

Target-Specific Negative Control for Tyrosine Kinase and PDE4 Inhibition Assays

Due to the documented target divergence between butein tetramethyl ether (BCRP inhibitor) and butein (EGFR/p60c-src tyrosine kinase inhibitor with IC₅₀ 16-65 μM; PDE4 inhibitor with IC₅₀ 10.4 μM) , the fully methoxylated derivative can serve as a structurally matched negative control in kinase and phosphodiesterase assays. The replacement of hydroxyl groups with methoxy groups eliminates the hydrogen-bonding interactions essential for EGFR inhibition [2], providing a useful tool for confirming that observed kinase inhibitory effects are specific to the hydroxylated parent compound rather than a general chalcone scaffold effect.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butein tetramethyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.